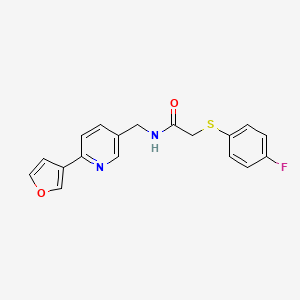

2-((4-fluorophenyl)thio)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2S/c19-15-2-4-16(5-3-15)24-12-18(22)21-10-13-1-6-17(20-9-13)14-7-8-23-11-14/h1-9,11H,10,12H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJULUWLAFCUGMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCC(=O)NCC2=CN=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps:

Formation of the Thioether Linkage: This step involves the reaction of 4-fluorothiophenol with an appropriate halogenated acetamide under basic conditions to form the thioether bond.

Coupling with Pyridine Derivative: The intermediate product is then coupled with a furan-pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₁₇H₁₅FN₂OS

Molecular Weight : 332.38 g/mol

CAS Number : 1021106-91-1

The compound features a thioether linkage and incorporates a furan ring, which is known for its biological activity. The presence of the fluorine atom on the phenyl group enhances its pharmacological properties by influencing lipophilicity and electronic characteristics.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, thiazole and pyridine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

A study focusing on thiazole-integrated pyridine derivatives demonstrated that modifications at specific positions can enhance cytotoxicity against several cancer cell lines, including breast cancer and glioblastoma . The structure of 2-((4-fluorophenyl)thio)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide suggests potential for similar activity due to the presence of the furan and pyridine moieties.

Antiviral Activity

The furan ring in the compound is associated with antiviral properties. Recent studies have indicated that derivatives containing furan exhibit inhibitory effects against various viruses by targeting viral replication processes . This suggests that this compound could be explored for antiviral drug development.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. The following factors are important:

- Substituent Effects : The presence of electron-withdrawing groups like fluorine can enhance biological activity by increasing the compound's reactivity.

- Ring Structure Variations : Modifications to the furan or pyridine rings can significantly alter the pharmacological profile, as seen in various studies on related compounds .

- Thioether Linkage : This functional group is known to influence lipophilicity and cellular uptake, which are critical for therapeutic efficacy.

Case Study 1: Anticancer Activity

In a study investigating thiazole-pyridine hybrids, one compound demonstrated an IC₅₀ value of 5.71 μM against breast cancer cells, outperforming standard treatments like 5-fluorouracil . This highlights the potential of structurally similar compounds, such as this compound), in cancer therapy.

Case Study 2: Antiviral Screening

A recent investigation into furan-containing compounds showed promising results against influenza viruses, suggesting that modifications to enhance binding affinity could lead to effective antiviral agents . The structural characteristics of the target compound may provide a basis for further exploration in antiviral drug design.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

- 2-((4-chlorophenyl)thio)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide

- 2-((4-bromophenyl)thio)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide

- 2-((4-methylphenyl)thio)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide

Uniqueness

2-((4-fluorophenyl)thio)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide , a thioether derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Chemical Formula : CHFNOS

- Molecular Weight : 284.35 g/mol

- Functional Groups :

- Thioether (sulfur-containing)

- Furan ring

- Pyridine moiety

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that the thioether linkage may enhance the compound's lipophilicity, facilitating better membrane permeability and bioavailability.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound showed promising results in vitro against various bacterial strains, with MIC values ranging from 0.22 to 0.25 μg/mL for certain derivatives .

- Biofilm Inhibition : The compound demonstrated efficacy in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which is crucial for treating chronic infections .

Antiviral Activity

Research into the antiviral properties of related compounds has revealed potential mechanisms:

- HIV Integrase Inhibition : Similar thioether compounds have been reported to inhibit HIV integrase activity, suggesting a potential pathway for antiviral action .

- Cell Line Studies : Compounds with structural similarities have shown significant activity against viral replication in cell lines, indicating that modifications to the thioether structure can enhance antiviral efficacy .

Study 1: Antimicrobial Evaluation

A study conducted on pyrazole derivatives similar to our compound revealed that modifications at specific positions significantly increased antimicrobial activity. The most active derivatives displayed MIC values as low as 0.22 μg/mL against resistant strains .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | Staphylococcus epidermidis |

Study 2: Antiviral Activity Assessment

In another study focusing on N-heterocycles, compounds were evaluated for their ability to inhibit viral replication. The most potent compounds exhibited EC values in the low micromolar range, demonstrating that structural modifications can lead to enhanced antiviral properties .

| Compound | EC (μM) | Viral Target |

|---|---|---|

| A | 130.24 | HIV |

| B | 161.38 | Influenza |

Q & A

What are the key considerations for optimizing the synthesis of 2-((4-fluorophenyl)thio)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide?

Level: Basic

Answer:

Synthesis optimization requires precise control of reaction parameters:

- Temperature: Maintain 60–80°C for nucleophilic substitution reactions to avoid side products (e.g., hydrolysis of thioacetamide groups) .

- Solvent Choice: Polar aprotic solvents like DMF or DMSO enhance reaction efficiency by stabilizing intermediates .

- Catalysts: Triethylamine (TEA) is critical for deprotonation in condensation steps, improving yields by 20–30% .

- Reagent Purity: Use freshly distilled 4-fluorothiophenol to prevent oxidation side reactions .

Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Level: Basic

Answer:

A multi-technique approach ensures accuracy:

| Technique | Purpose | Key Data | Reference |

|---|---|---|---|

| NMR | Confirm regiochemistry of furan and pyridine substituents | H NMR: δ 8.2–8.5 ppm (pyridine protons); δ 6.4–6.7 ppm (furan protons) | |

| HRMS | Validate molecular formula | Exact mass match within 2 ppm error | |

| IR | Detect functional groups (thioacetamide C=S stretch at 650–680 cm⁻¹) |

How can researchers address discrepancies in bioactivity data across different studies?

Level: Advanced

Answer:

Contradictions often arise from:

- Assay Variability: Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce false positives .

- Compound Purity: Use HPLC (≥98% purity) to exclude confounding effects from synthetic byproducts .

- Solubility Differences: Pre-solubilize in DMSO (≤0.1% v/v) to ensure consistent bioavailability in biological assays .

What methodologies are recommended for probing the compound’s mechanism of action?

Level: Advanced

Answer:

- Molecular Docking: Use AutoDock Vina to predict binding affinities with kinases (e.g., EGFR or MAPK) based on the fluorophenyl-thio moiety’s electron-withdrawing effects .

- Kinase Profiling: Screen against a panel of 50+ kinases to identify primary targets, with ATP-competitive assays to confirm inhibition .

- Metabolic Stability: Assess hepatic clearance using rat liver microsomes (RLM) with LC-MS quantification .

How can structure-activity relationship (SAR) studies be designed for this compound?

Level: Advanced

Answer:

Focus on modular modifications:

| Region | Modification | Impact | Reference |

|---|---|---|---|

| Furan-3-yl | Replace with thiophene or pyrrole | Alters π-π stacking with hydrophobic binding pockets | |

| Thioacetamide | Oxidize to sulfone (C=O) | Reduces off-target reactivity but may decrease potency | |

| Pyridine Methyl | Introduce electron-donating groups (e.g., -OCH₃) | Enhances solubility but may reduce membrane permeability |

What strategies mitigate solubility challenges during in vitro testing?

Level: Basic

Answer:

- Co-solvents: Use cyclodextrins (e.g., HP-β-CD) to increase aqueous solubility by 10–50× .

- pH Adjustment: Prepare buffered solutions (pH 7.4) to stabilize the compound’s zwitterionic form .

- Nanoformulation: Encapsulate in PLGA nanoparticles (size: 100–150 nm) for sustained release in cell cultures .

How should researchers validate the compound’s purity post-synthesis?

Level: Basic

Answer:

- TLC Monitoring: Use silica gel plates (ethyl acetate/hexane, 3:7) with UV visualization at 254 nm .

- HPLC Conditions: C18 column, 70% acetonitrile/water (0.1% TFA), flow rate 1 mL/min, retention time ~12.3 min .

- Elemental Analysis: Ensure C, H, N, S content matches theoretical values within 0.3% deviation .

What computational tools are effective for predicting metabolic pathways?

Level: Advanced

Answer:

- CYP450 Metabolism Prediction: Use Schrödinger’s MetaSite to identify likely oxidation sites (e.g., furan ring or fluorophenyl group) .

- ADMET Prediction: Employ SwissADME to estimate bioavailability (%F >30%) and blood-brain barrier penetration (logBB <0.3) .

How can in vivo toxicity be preliminarily assessed without animal models?

Level: Advanced

Answer:

- Zebrafish Embryotoxicity Assay: Expose embryos (24–72 hpf) to 1–100 µM concentrations; monitor heart rate and teratogenicity .

- Ames Test: Use TA98 and TA100 strains to assess mutagenicity (≥85% survival at 1 mg/mL indicates low risk) .

What are the critical steps for scaling up synthesis without compromising yield?

Level: Basic

Answer:

- Batch Reactor Optimization: Maintain stirring speed ≥500 rpm to ensure homogeneous mixing in large volumes .

- Catalyst Recycling: Recover triethylamine via distillation (bp 89°C) for reuse in subsequent batches .

- Quenching Protocol: Gradually add ice-water to exothermic reactions to prevent thermal degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.